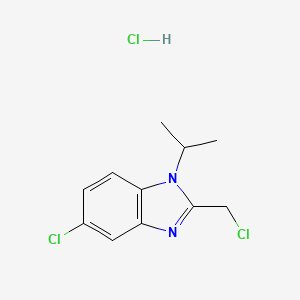

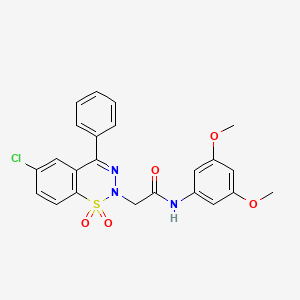

![molecular formula C13H11NO3S B2833970 Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate CAS No. 51925-43-0](/img/structure/B2833970.png)

Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate” is a chemical compound with the molecular formula C13H11NO3S . It has a molecular weight of 261.3 .

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not provided in the search results . Detailed reaction mechanisms and conditions would likely be found in specialized chemical literature or databases .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, etc., are not provided in the search results . These properties can be determined through specific experimental procedures .Scientific Research Applications

Antimicrobial Activity

One study focused on the synthesis of sulfur-attached quinolines and quinoline–coumarin bisheterocycles, which includes compounds related to "Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate". These compounds demonstrated moderate to good antimicrobial activities against Gram-positive, Gram-negative bacteria, and fungal pathogens in vitro. The most active compound in the series showed no toxic effects against mouse fibroblasts (NIH 3T3) in vitro, indicating potential for further antimicrobial application without significant cytotoxicity (Paul & Muthusubramanian, 2013).

Anticancer Activity

Another research application of related compounds includes their anticancer activities. A series based on the chemoselective Michael reaction of acrylic acid with 3-phenylquinoxaline-2(1H)-thione (a parent substrate similar in reactivity to "this compound") was prepared. These compounds were tested against human HCT-116 and MCF-7 cell lines, with several derivatives showing significant antiproliferative activity. The study highlights the quinoxaline ring as a promising scaffold for developing anticancer agents (El Rayes et al., 2019).

Synthesis of Complex Bisheterocycles

The Friedlander reaction of methyl 2-[(2,4-diaryl-3-quinolyl)sulfanyl]acetate and subsequent reactions were utilized to synthesize novel sulfur-linked quinoline–coumarin bisheterocycles. This process underscores the compound's role in the formation of complex heterocyclic structures with potential for varied biological activities. The approach demonstrates the chemical versatility and reactivity of quinoline sulfanyl acetates in constructing complex molecules (Paul & Muthusubramanian, 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 2-(3-formylquinolin-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-17-12(16)8-18-13-10(7-15)6-9-4-2-3-5-11(9)14-13/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTIVBXKOSGFSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC2=CC=CC=C2C=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2833894.png)

![[2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2833899.png)

![4-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2833902.png)

![1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2833905.png)

![4-oxo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4H-chromene-2-carboxamide](/img/structure/B2833906.png)

![7-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2833907.png)